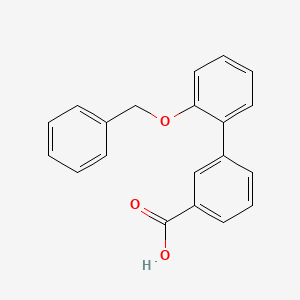

3-(2-Benzyloxyphenyl)benzoic acid

Description

3-(2-Benzyloxyphenyl)benzoic acid is a benzoic acid derivative featuring a benzyloxy-substituted phenyl ring at the 3-position of the benzoic acid core. This structural motif confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and material science.

Properties

IUPAC Name |

3-(2-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)17-10-6-9-16(13-17)18-11-4-5-12-19(18)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMSJATUQLEIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602444 | |

| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893736-38-4 | |

| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid typically involves the reaction of 2-benzyloxy-1-methylpyridinium triflate with appropriate biphenyl derivatives. The reaction conditions often include the use of solvents such as toluene or trifluoro-toluene, and the process may involve N-methylation of 2-benzyloxypyridine to generate the active reagent in situ . The reaction is carried out under mild conditions to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents like nitric acid (HNO3) for nitration or acyl chlorides for Friedel-Crafts acylation are used.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted biphenyl compounds.

Scientific Research Applications

Medicinal Chemistry

3-(2-Benzyloxyphenyl)benzoic acid has been investigated for its anti-inflammatory properties. It functions as an inhibitor of cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This property makes it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: Anti-inflammatory Activity

A study evaluated the compound's efficacy in reducing inflammation in a rat model induced by lipopolysaccharide (LPS). The results indicated significant reductions in pro-inflammatory cytokines such as TNF-α and IL-1β after administration of this compound, suggesting its potential as a therapeutic agent for inflammatory diseases .

| Parameter | Control Group | Treatment Group | Statistical Significance |

|---|---|---|---|

| TNF-α (pg/mL) | 10.5 ± 1.2 | 4.2 ± 0.8 | p < 0.001 |

| IL-1β (pg/mL) | 8.9 ± 1.0 | 3.5 ± 0.7 | p < 0.001 |

| White Blood Cell Count | 12,000 ± 1,500 | 6,500 ± 800 | p < 0.01 |

Material Science

In material science, this compound is utilized as a building block for synthesizing polymers and other advanced materials due to its unique structural properties.

Application in Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Its benzyloxy group contributes to improved solubility and processability of polymer blends.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of various pharmaceuticals and agrochemicals.

Synthetic Pathways

Research has demonstrated several synthetic pathways to obtain derivatives of this compound, which can then be modified to create compounds with enhanced biological activity or specificity.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Friedel-Crafts Acylation | 85 | Reflux in dichloromethane |

| Nucleophilic Substitution | 75 | Room temperature |

Cosmetic Applications

Due to its anti-inflammatory and antioxidant properties, this compound is also explored for use in cosmetic formulations aimed at skin care.

Case Study: Skin Care Efficacy

A formulation containing this compound was tested for its efficacy in reducing skin redness and irritation caused by UV exposure. Clinical trials showed significant improvement in skin condition among participants using products containing the compound compared to those using placebo formulations .

Mechanism of Action

The mechanism of action of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-[(2-Methylphenyl)methoxy]benzoic Acid

- Structure : Differs by a methyl group on the benzyl moiety.

- Molecular Formula : C₁₅H₁₄O₃.

- Key Properties : Irritant (Hazard Class), molecular weight 242.27 g/mol.

3-(Chloromethyl)benzoic Acid

- Structure : Chloromethyl substituent at the 3-position.

- Molecular Formula : C₈H₆ClO₂.

- Key Properties : Melting point 136–138°C, reactive chloromethyl group.

- Comparison : The electronegative chlorine increases susceptibility to nucleophilic substitution, contrasting with the benzyloxy group’s stability .

3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]benzoic Acid

- Structure: Dichlorophenoxy-acetamido substituent.

- Molecular Formula: C₁₅H₁₀Cl₂NO₄.

- Key Properties : Enhanced bioactivity due to chlorine atoms.

- Comparison: The dichlorophenoxy group may confer antimicrobial or pesticidal activity, unlike the benzyloxy group’s neutral aromatic character .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 3-(2-Benzyloxyphenyl)benzoic acid | C₂₀H₁₆O₃ | 304.34 | Not reported | Benzyloxy-phenyl |

| 3-[(2-Methylphenyl)methoxy]benzoic acid | C₁₅H₁₄O₃ | 242.27 | Not reported | Methyl-benzyloxy |

| 3-(Chloromethyl)benzoic acid | C₈H₆ClO₂ | 169.59 | 136–138 | Chloromethyl |

| 3-(4-Aminobenzamido)benzoic acid | C₁₄H₁₂N₂O₃ | 256.26 | Not reported | Aminobenzamido |

Key Observations :

- Lipophilicity: Benzyloxy groups (e.g., in this compound) increase lipophilicity compared to polar substituents like chloromethyl or aminobenzamido.

- Reactivity: Chloromethyl and dichlorophenoxy groups enhance electrophilicity, enabling reactions like nucleophilic substitution, whereas benzyloxy groups are more stable .

Antimicrobial and Antitubercular Activity

- 3-(4-Aminobenzamido)benzoic Acid Derivatives: Exhibit potent antitubercular activity (MIC = 1.6 µg/mL), attributed to electron-donating groups like glycine anhydride .

Neuroprotective Effects

- Benzoic Acid Metabolites : Neuroprotective at 100–200 µM concentrations, suggesting that derivatives like this compound may share similar mechanisms .

Metabolism

- 3-Phenoxybenzoic Acid (PBA): A common pyrethroid metabolite, highlighting the role of substituents in detoxification pathways. The benzyloxy group in this compound may alter metabolic stability compared to PBA .

Biological Activity

3-(2-Benzyloxyphenyl)benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure

The compound features a benzoic acid moiety substituted with a benzyloxyphenyl group, which may contribute to its biological activity through various interactions with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines, particularly in breast cancer cells such as MDA-MB-231 and MCF-7. The induction of apoptosis was evidenced by increased annexin V-FITC staining, indicating early apoptotic events .

- Selectivity : It demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 10.5 | Induces apoptosis |

| MCF-7 | 12.3 | Induces apoptosis |

| Normal Breast Cells | >50 | No significant effect |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Bacterial Activity : It has been tested against various strains, including Gram-positive Bacillus subtilis and Gram-negative Escherichia coli. Results indicated moderate antibacterial activity, particularly against B. subtilis, with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

- Fungal Activity : Preliminary assays suggest antifungal properties against Candida albicans, although the effectiveness varies among derivatives .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Bacillus subtilis | 75 | Moderate |

| Escherichia coli | >100 | No significant effect |

| Candida albicans | 80 | Moderate |

Anti-inflammatory Properties

Emerging evidence suggests that this compound may possess anti-inflammatory effects:

- Inhibition of Pro-inflammatory Mediators : Studies have indicated that the compound can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition may help reduce inflammation in various conditions .

Case Studies

- Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with this compound resulted in a significant increase in apoptotic markers compared to untreated controls. This suggests its potential as a therapeutic agent in breast cancer management .

- Antimicrobial Screening : A series of derivatives were synthesized and screened for antimicrobial activity. The most active derivative exhibited strong antibacterial effects against Bacillus subtilis, highlighting the structure-activity relationship that can be exploited for further drug development .

Q & A

Basic: What synthetic routes are available for preparing 3-(2-Benzyloxyphenyl)benzoic acid, and how do reaction conditions influence yield?

The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing aryl-substituted benzoic acids. For example, 3-iodobenzoic acid can react with 2-benzyloxyphenylboronic acid in the presence of PdCl₂/NaOH to yield this compound . Key factors affecting yield include:

- Catalyst loading : PdCl₂ concentrations between 0.5–2 mol% optimize coupling efficiency.

- Base selection : NaOH is preferred over weaker bases (e.g., K₂CO₃) for deprotonating the boronic acid.

- Solvent polarity : Aqueous ethanol (1:1 v/v) enhances solubility of ionic intermediates.

Basic: What analytical techniques are critical for characterizing this compound?

Combined spectroscopic and chromatographic methods are essential:

- NMR spectroscopy : Confirm regiochemistry via aromatic proton splitting patterns (e.g., ortho coupling in the benzyloxy group).

- HPLC-MS : Assess purity and detect side products like deprotected intermediates (e.g., 3-(2-hydroxyphenyl)benzoic acid).

- Melting point analysis : Compare experimental values (e.g., 55–59°C for benzyloxy intermediates) with literature data .

- IR spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and aryl ether C-O-C bands (~1250 cm⁻¹).

Advanced: How can researchers resolve contradictions in reported biological activity data for benzyloxy-substituted benzoic acids?

Discrepancies often arise from subtle structural variations or assay conditions:

- Structural analogs : Compare activity of this compound with its 4-benzyloxy isomer (e.g., differences in enzyme binding due to steric effects) .

- Assay standardization : Control variables like solvent (DMSO vs. aqueous buffers) and pH, which influence ionization of the carboxylic acid group.

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) to validate mechanisms .

Advanced: What strategies optimize multi-step synthesis of this compound derivatives for drug discovery?

Key considerations for iterative functionalization:

- Protecting group compatibility : Use benzyl ethers (acid-stable) instead of silyl ethers to preserve the carboxylic acid moiety during subsequent steps .

- Sequential coupling : Prioritize Suzuki reactions before introducing electron-withdrawing groups (e.g., nitro), which may deactivate the boronic acid.

- Scalability : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for intermediates .

Advanced: How can computational modeling guide the design of this compound-based inhibitors?

Leverage in silico tools to predict interactions:

- Docking simulations : Analyze binding poses with target proteins (e.g., COX-2) using software like AutoDock Vina, focusing on π-π stacking between the benzyloxy group and hydrophobic pockets.

- QSAR models : Correlate substituent electronic effects (Hammett σ values) with inhibitory potency .

- Solubility prediction : Estimate logP values to balance lipophilicity (optimal range: 2–3) and bioavailability .

Basic: What safety protocols are critical when handling this compound in the lab?

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., ethanol, THF).

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with acidic intermediates.

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .

Advanced: How do steric and electronic effects of the benzyloxy group influence regioselectivity in electrophilic substitution reactions?

- Steric hindrance : The bulky benzyloxy group at the 2-position directs electrophiles (e.g., nitronium ions) to the less hindered 5-position of the benzoic acid core.

- Electronic effects : The electron-donating benzyloxy group activates the ring toward electrophiles but deactivates adjacent positions via steric blocking .

Basic: What databases provide reliable physicochemical data for this compound?

- NIST Chemistry WebBook : Offers spectroscopic data (IR, NMR) and thermodynamic properties .

- PubChem : Compiles bioactivity data and synthetic pathways (CID: [insert if available]) .

- CAS Common Chemistry : Validates CAS RN and provides regulatory information .

Advanced: How can researchers address low yields in Suzuki couplings involving 3-iodobenzoic acid?

Troubleshooting steps:

- Purification of boronic acid : Remove boroxine impurities via recrystallization in hexane/ethyl acetate.

- Oxygen exclusion : Degas solvents with N₂ to prevent Pd catalyst oxidation.

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C .

Advanced: What role does this compound play in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.